molecular formula C13H14FNO3 B2717534 1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid CAS No. 445226-98-2

1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid

Cat. No. B2717534
CAS RN: 445226-98-2
M. Wt: 251.257
InChI Key: IXXILHJJXBPAHT-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H14FNO3 . It has a molecular weight of 251.26 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14FNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18) . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that piperidine derivatives can participate in various chemical reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Cancer Research

Compounds structurally related to "1-(2-Fluorobenzoyl)piperidine-4-carboxylic acid" have been investigated for their potential as cancer therapeutics. An example includes a study on Aurora kinase inhibitors, where compounds with similar structures were found to inhibit Aurora A, a kinase associated with cancer progression, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Material Science

In material science, compounds related to "this compound" have been utilized in the construction of new metal-organic frameworks. These frameworks have shown selective adsorption properties for gases like C2H2 and CO2, making them of interest for applications in gas storage and separation technologies (Xiankai Sun et al., 2021).

Crystallography and Structural Analysis

Structural analysis of compounds containing the fluorobenzoyl piperidine motif has contributed to understanding molecular conformations and interactions. For example, the crystal structure of a compound related to "this compound" provided insights into the conformation of molecules and potential for designing more efficient molecules with desired properties (Md. Serajul Haque Faizi et al., 2016).

Antimicrobial and Antituberculosis Research

The synthesis and biological evaluation of derivatives of "this compound" have shown promise in antimicrobial and antituberculosis research. These studies focus on developing new therapeutic agents against resistant strains of bacteria and tuberculosis (C. Sanjeevarayappa et al., 2015).

Synthesis and Chemical Properties

Research into the chemical synthesis and properties of "this compound" derivatives has expanded understanding of their reactivity and potential applications in organic synthesis. Investigations into novel synthetic routes and the exploration of their reactivity patterns are crucial for the development of new chemical entities with potential applications in various fields of chemistry and pharmacology (J. Ribet et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-fluorobenzoyl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3/c14-11-4-2-1-3-10(11)12(16)15-7-5-9(6-8-15)13(17)18/h1-4,9H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXILHJJXBPAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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